4-Methylphenetole

説明

特性

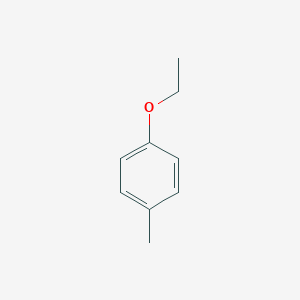

IUPAC Name |

1-ethoxy-4-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-3-10-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSWPHHNIHLTAHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060756 |

Source

|

| Record name | Benzene, 1-ethoxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622-60-6 |

Source

|

| Record name | 1-Ethoxy-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-ethoxy-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylphenetole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6259 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-ethoxy-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-ethoxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylphenetole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.770 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methylphenetole from p-Cresol and Diethyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of 4-methylphenetole, a valuable intermediate in the pharmaceutical and fine chemical industries. The synthesis is achieved via the Williamson ether synthesis, reacting p-cresol with diethyl sulfate. This guide details the reaction mechanism, experimental protocols, and potential side reactions, and presents all quantitative data in a clear, tabular format.

Introduction

This compound, also known as p-ethoxytoluene, is an aromatic ether with applications as a building block in the synthesis of more complex molecules. The Williamson ether synthesis is a classic and versatile method for the preparation of ethers, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide or sulfate. In this specific synthesis, the hydroxyl group of p-cresol is deprotonated by a base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic ethyl group of diethyl sulfate to form the desired ether product.

Physicochemical Properties of Reactants and Product

A summary of the key physicochemical properties of the reactants and the final product is presented in Table 1. This data is crucial for understanding the reaction conditions, purification procedures, and safety considerations.

| Property | p-Cresol | Diethyl Sulfate | This compound |

| CAS Number | 106-44-5[1][2] | 64-67-5[3][4][5] | 622-60-6[6][7][8] |

| Molecular Formula | C₇H₈O[1][2] | C₄H₁₀O₄S[3][4] | C₉H₁₂O[6][7][8] |

| Molecular Weight ( g/mol ) | 108.14[1][9] | 154.18[3][5] | 136.19[7][8] |

| Appearance | White to yellowish solid[1][2] | Colorless, oily liquid[3][4] | Colorless liquid |

| Boiling Point (°C) | 202[1][2] | 209 (decomposes)[4] | 191.2[7] |

| Melting Point (°C) | 33-37[1][2] | -25[4] | 139-141 (This appears to be an error in the source, a more likely value is not readily available)[10] |

| Density (g/cm³) | 1.034[1] | 1.17[3] | 0.931[7] |

| Solubility | Moderately soluble in water; soluble in organic solvents[2] | Limited solubility in water[3] | Insoluble in water; soluble in organic solvents |

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from p-cresol and diethyl sulfate proceeds via a bimolecular nucleophilic substitution (SN2) reaction, a cornerstone of the Williamson ether synthesis.[11][12] The reaction can be conceptually divided into two key steps:

-

Deprotonation of p-Cresol: The phenolic proton of p-cresol is acidic and is readily removed by a suitable base (e.g., sodium hydroxide or potassium carbonate) to form the sodium or potassium p-cresolate salt. This salt exists as the highly nucleophilic phenoxide ion in solution.

-

Nucleophilic Attack: The p-cresolate anion then acts as a nucleophile and attacks one of the electrophilic ethyl groups of diethyl sulfate. This attack occurs in a concerted fashion, where the C-O bond is formed simultaneously with the cleavage of the O-SO₂ bond, displacing a sulfate leaving group.

References

- 1. ScenTree - p-cresol (CAS N° 106-44-5) [scentree.co]

- 2. Analysis of p-cresol (CAS: 106-44-5) in laboratories - Analytice [analytice.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Diethyl sulfate - Wikipedia [en.wikipedia.org]

- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Benzene, 1-ethoxy-4-methyl- | C9H12O | CID 73955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. P-Cresol | CH3C6H4OH | CID 2879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. lookchem.com [lookchem.com]

- 11. byjus.com [byjus.com]

- 12. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

A Technical Guide to the Williamson Ether Synthesis of 4-Methylphenetole

Abstract: This document provides an in-depth technical overview of the Williamson ether synthesis as it applies to the preparation of 4-methylphenetole (p-ethoxytoluene). It details the underlying S(_N)2 reaction mechanism, provides a comprehensive experimental protocol, and tabulates key quantitative data for the product. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Core Reaction Mechanism

The Williamson ether synthesis is a robust and widely used method for preparing both symmetrical and asymmetrical ethers.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[2][3] In the synthesis of this compound, the process involves two primary steps:

-

Deprotonation: The phenolic proton of p-cresol (4-methylphenol) is acidic enough to be removed by a moderately strong base, such as sodium hydroxide (NaOH), to form a sodium p-cresolate (sodium 4-methylphenoxide). This salt contains the highly nucleophilic phenoxide ion.[4][5]

-

Nucleophilic Attack: The newly formed phenoxide ion acts as a nucleophile and attacks the electrophilic α-carbon of an ethyl halide (e.g., ethyl iodide). This occurs in a single, concerted step where the nucleophile attacks from the backside relative to the leaving group (halide ion).[2][6][7] This backside attack leads to an inversion of stereochemistry at the electrophilic carbon, although this is not observable here as the carbon is not a stereocenter. For the reaction to be efficient and favor substitution over elimination, a primary alkyl halide is strongly preferred.[2][8][9]

The overall reaction is as follows:

CH₃-C₆H₄-OH + NaOH → CH₃-C₆H₄-O⁻Na⁺ + H₂O CH₃-C₆H₄-O⁻Na⁺ + CH₃CH₂-I → CH₃-C₆H₄-O-CH₂CH₃ + NaI

Below is a diagram illustrating the mechanistic pathway.

Experimental Protocol

This section details a representative laboratory procedure for the synthesis of this compound.

Materials:

-

p-Cresol (4-methylphenol)

-

Sodium hydroxide (NaOH)

-

Ethyl iodide (CH₃CH₂I)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

5% aqueous NaOH solution

-

Saturated sodium chloride solution (Brine)

-

Ethanol (for reaction medium, optional)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus

Workflow Diagram:

Procedure:

-

Preparation of the Nucleophile: In a round-bottom flask equipped with a magnetic stirrer, dissolve a specific molar equivalent of p-cresol in a suitable solvent such as ethanol. Add one molar equivalent of solid sodium hydroxide. Stir the mixture until the base has completely dissolved, forming the sodium p-cresolate. Gentle warming may be applied to facilitate dissolution.[4][10]

-

Reaction: Attach a reflux condenser to the flask. Add 1.0-1.1 molar equivalents of ethyl iodide to the mixture through the condenser.

-

Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. Maintain the reflux for approximately one hour. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[10]

-

Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

-

Extraction: Transfer the cooled mixture to a separatory funnel. Add diethyl ether to dissolve the organic product and water to dissolve the inorganic salts. Shake the funnel vigorously, venting frequently. Allow the layers to separate.

-

Washing: Drain the lower aqueous layer. Wash the organic layer with a 5% aqueous sodium hydroxide solution to remove any unreacted p-cresol.[11] Subsequently, wash the organic layer with a saturated sodium chloride solution (brine) to remove residual water and base.

-

Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate.[8]

-

Solvent Removal: Decant or filter the dried solution into a clean, pre-weighed round-bottom flask. Remove the diethyl ether solvent using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by vacuum distillation to yield pure this compound.

Quantitative Data: this compound

The following table summarizes key physical and spectroscopic properties of the final product, this compound.

| Property | Value | Source(s) |

| IUPAC Name | 1-ethoxy-4-methylbenzene | [12] |

| Molecular Formula | C₉H₁₂O | [12] |

| Molecular Weight | 136.19 g/mol | [12] |

| Boiling Point | ~188.5 °C (at 760 mmHg) | [13] |

| Density | ~0.951 g/cm³ | [13] |

| Refractive Index (n²⁰/D) | ~1.506 | [13] |

| ¹H NMR (CDCl₃, ppm) | δ 7.05 (d, 2H, Ar-H), 6.79 (d, 2H, Ar-H), 3.98 (q, 2H, -O-CH₂-), 2.27 (s, 3H, Ar-CH₃), 1.38 (t, 3H, -CH₂-CH₃) | [14] |

| Appearance | Colorless liquid | - |

| CAS Number | 622-60-6 | [12] |

Side Reactions and Considerations

While the Williamson ether synthesis is highly effective with primary alkyl halides, using secondary or tertiary halides can lead to competing elimination (E2) reactions, as alkoxides are also strong bases.[8][9] This would result in the formation of alkenes instead of the desired ether, significantly reducing the yield. Therefore, the selection of a primary ethyl halide is critical for the successful synthesis of this compound. The solvent choice can also influence the reaction rate; polar aprotic solvents are known to accelerate S(_N)2 reactions.[15]

Conclusion

The Williamson ether synthesis provides a reliable and straightforward pathway for the production of this compound from p-cresol and an ethyl halide. The reaction's success hinges on the S(_N)2 mechanism, which requires the formation of a potent phenoxide nucleophile and the use of a sterically unhindered primary alkyl halide to prevent competing elimination reactions. The protocol outlined, including extraction and purification steps, allows for the isolation of a high-purity product suitable for further applications in research and development.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. SATHEE: Chemistry SN2 Reaction Mechanism [satheeneet.iitk.ac.in]

- 4. The Williamson Ether Synthesis [cs.gordon.edu]

- 5. Chemistry 211 Experiment 4 [home.miracosta.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 10. cactus.utahtech.edu [cactus.utahtech.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. Benzene, 1-ethoxy-4-methyl- | C9H12O | CID 73955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound CAS#: 622-60-6 [m.chemicalbook.com]

- 14. This compound(622-60-6) 1H NMR spectrum [chemicalbook.com]

- 15. youtube.com [youtube.com]

An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-Methylphenetole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 4-Methylphenetole, also known as 1-ethoxy-4-methylbenzene. The information is curated for professionals in research and development, with a focus on quantitative data, experimental methodologies, and visual representations of chemical principles.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic sweet, floral odor.[1] It is primarily used in the synthesis of fragrances and flavors.[1] The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C9H12O | [1][2][3][4][5][6] |

| Molecular Weight | 136.19 g/mol | [2][4][5][6] |

| CAS Number | 622-60-6 | [1][2][3][5][6] |

| EINECS Number | 210-746-0 | [1][2][3][4][5] |

| Boiling Point | 191.2 °C at 760 mmHg | [1][3][4] |

| Melting Point | 139-141 °C | [1][3] |

| Density | 0.931 g/cm³ | [1][3][4] |

| Flash Point | 70 °C | [1][3][4] |

| Refractive Index | 1.491 | [1][3] |

| Vapor Pressure | 0.721 mmHg at 25°C | [3] |

| LogP | 2.39370 | [1][3] |

| Hydrogen Bond Donor Count | 0 | [3][4] |

| Hydrogen Bond Acceptor Count | 1 | [3][4] |

Chemical Reactivity

The reactivity of this compound is primarily governed by the substituted benzene ring. The presence of both an ethoxy (-OCH2CH3) group and a methyl (-CH3) group significantly influences the molecule's reactivity, particularly in electrophilic aromatic substitution reactions.

Both the ethoxy and methyl groups are activating substituents, meaning they increase the rate of electrophilic aromatic substitution compared to benzene.[7] They achieve this by donating electron density to the aromatic ring, which stabilizes the cationic intermediate (the arenium ion) formed during the reaction.[7][8]

The ethoxy and methyl groups are also ortho, para-directors. This means they direct incoming electrophiles to the positions ortho (C2 and C6) and para (C4) to themselves. In this compound, the para position is already occupied by the methyl group (relative to the ethoxy group). Therefore, electrophilic attack will predominantly occur at the positions ortho to the strongly activating ethoxy group (C2 and C6) and ortho to the methyl group (C3 and C5). The ethoxy group is a more powerful activating group than the methyl group, and thus, substitution is most likely to occur at the positions ortho to the ethoxy group.

References

- 1. Page loading... [guidechem.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. This compound|lookchem [lookchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Benzene, 1-ethoxy-4-methyl- | C9H12O | CID 73955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 622-60-6 [chemicalbook.com]

- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. Aromatic Reactivity [www2.chemistry.msu.edu]

Spectroscopic Profile of 4-Methylphenetole: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 4-Methylphenetole (also known as 1-ethoxy-4-methylbenzene), a key aromatic compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols typically employed for such analyses. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Chemical Structure and Identifiers

-

IUPAC Name: 1-ethoxy-4-methylbenzene

-

Synonyms: 4-Ethoxytoluene, p-Ethoxytoluene, Ethyl p-tolyl ether

-

Molecular Weight: 136.19 g/mol [4]

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound was recorded in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| 7.047 | Doublet | 2H | Ar-H (ortho to -OCH₂CH₃) |

| 6.788 | Doublet | 2H | Ar-H (ortho to -CH₃) |

| 3.976 | Quartet | 2H | -OCH₂CH₃ |

| 2.267 | Singlet | 3H | Ar-CH₃ |

| 1.380 | Triplet | 3H | -OCH₂CH₃ |

| (Data sourced from ChemicalBook)[5] |

¹³C NMR Data

The ¹³C NMR spectrum of this compound was also recorded in CDCl₃. The chemical shifts (δ) are reported in ppm.

| Chemical Shift (δ) [ppm] | Assignment |

| 157.1 | Ar-C (C-O) |

| 130.1 | Ar-C (C-CH₃) |

| 129.8 | Ar-CH |

| 114.2 | Ar-CH |

| 63.2 | -OCH₂CH₃ |

| 20.5 | Ar-CH₃ |

| 14.9 | -OCH₂CH₃ |

| (Data interpretation based on typical chemical shifts for similar structures) |

Infrared (IR) Spectroscopy Data

The IR spectrum was obtained from a liquid film of the neat compound.[6] The main absorption bands are listed below.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3000-2850 | Strong | C-H stretch (alkane) |

| ~1610, 1510 | Medium-Strong | C=C stretch (aromatic) |

| ~1240 | Strong | C-O stretch (aryl ether) |

| ~820 | Strong | C-H bend (p-disubstituted aromatic) |

| (Data interpreted from the IR spectrum provided by ChemicalBook and NIST)[1][6] |

Mass Spectrometry (MS) Data

The mass spectrum was obtained using electron ionization (EI). The table lists the major fragments and their relative intensities.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 136 | 55.38 | [M]⁺ (Molecular Ion) |

| 108 | 99.99 | [M - C₂H₄]⁺ |

| 107 | 75.07 | [M - C₂H₅]⁺ |

| 77 | 25.41 | [C₆H₅]⁺ |

| 27 | 19.09 | [C₂H₃]⁺ |

| (Data sourced from PubChem)[4] |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A small amount of this compound (typically 5-20 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), within an NMR tube.[7] A small quantity of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).

¹H NMR Spectroscopy: The ¹H NMR spectrum is typically acquired on a 300, 400, or 500 MHz spectrometer.[8] Standard acquisition parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds between pulses.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument. Due to the low natural abundance of the ¹³C isotope (1.1%), a larger number of scans is required.[9][10] Broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.[9][10]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Neat Liquid): For a liquid sample like this compound, the simplest method is to place a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.[11]

Data Acquisition: The salt plates are placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.[12] A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.[11]

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via direct infusion or through a gas chromatography (GC) column for separation from any impurities. For a volatile compound like this compound, electron ionization (EI) is a common method. In EI, high-energy electrons bombard the sample molecules, causing ionization and fragmentation.[13]

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[13] A detector then records the abundance of each ion, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of an organic compound.

References

- 1. Benzene, 1-ethoxy-4-methyl- [webbook.nist.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. Benzene, 1-ethoxy-4-methyl- [webbook.nist.gov]

- 4. Benzene, 1-ethoxy-4-methyl- | C9H12O | CID 73955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound(622-60-6) 1H NMR [m.chemicalbook.com]

- 6. This compound(622-60-6) IR Spectrum [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rsc.org [rsc.org]

- 9. nmr.ceitec.cz [nmr.ceitec.cz]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. eng.uc.edu [eng.uc.edu]

- 12. mse.washington.edu [mse.washington.edu]

- 13. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Methylphenetole

This whitepaper provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-methylphenetole. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize NMR spectroscopy for structural elucidation and verification of small organic molecules. This guide presents a detailed breakdown of spectral data, experimental methodologies, and visual representations to facilitate a thorough understanding of the molecule's spectral characteristics.

Introduction to this compound

This compound, also known as 1-ethoxy-4-methylbenzene or ethyl p-tolyl ether, is an organic compound with the chemical formula C₉H₁₂O[1][2][3][4]. It is a colorless liquid widely used in the synthesis of fragrances and flavors[2]. The structural verification of such molecules is crucial, and NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their electronic environments, and their neighboring protons. The spectrum is characterized by distinct signals for the aromatic, ethoxy, and methyl protons.

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

| Signal Label | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| A | 7.05 | Doublet | 2H | - | Ar-H (ortho to -CH₃) |

| B | 6.79 | Doublet | 2H | - | Ar-H (ortho to -OCH₂CH₃) |

| C | 3.98 | Quartet | 2H | 7.0 | -OCH₂CH₃ |

| D | 2.27 | Singlet | 3H | - | Ar-CH₃ |

| E | 1.38 | Triplet | 3H | 7.0 | -OCH₂CH₃ |

Data sourced from ChemicalBook and interpreted based on standard chemical shift values.[5]

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons (A & B): The aromatic region of the spectrum shows two doublets at approximately 7.05 ppm and 6.79 ppm.[5] These correspond to the four protons on the benzene ring. The protons ortho to the electron-donating methyl group (A) are expected to be slightly downfield compared to the protons ortho to the more strongly electron-donating ethoxy group (B). The para-substitution pattern results in an AA'BB' system, which often simplifies to two apparent doublets.

-

Ethoxy Group Protons (C & E): The ethoxy group gives rise to a quartet at 3.98 ppm (C) and a triplet at 1.38 ppm (E).[5] The quartet is due to the methylene protons (-OCH₂-) being split by the three adjacent methyl protons. The triplet is due to the methyl protons (-CH₃) being split by the two adjacent methylene protons. The coupling constant for both signals is 7.0 Hz, which is a typical value for free rotation ethyl groups.[5]

-

Methyl Group Protons (D): A singlet peak is observed at 2.27 ppm, which integrates to three protons.[5] This signal is characteristic of the methyl group attached directly to the aromatic ring. It is a singlet because there are no adjacent protons to cause splitting.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, seven distinct carbon signals are expected due to the molecule's symmetry.

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 156.9 | C-O (Aromatic) |

| 130.1 | C-CH₃ (Aromatic) |

| 129.8 | CH (Aromatic, ortho to -CH₃) |

| 114.2 | CH (Aromatic, ortho to -OCH₂CH₃) |

| 63.3 | -OCH₂CH₃ |

| 20.4 | Ar-CH₃ |

| 14.9 | -OCH₂CH₃ |

Note: Specific peak assignments for ¹³C NMR were not available in the search results and are based on predictive chemical shift calculations and established ranges for similar structures.

Interpretation of the ¹³C NMR Spectrum:

-

Aromatic Carbons: Four signals are observed in the aromatic region (typically 110-160 ppm). The carbon atom attached to the electronegative oxygen of the ethoxy group (C-O) is the most deshielded and appears furthest downfield at approximately 156.9 ppm. The quaternary carbon attached to the methyl group (C-CH₃) appears around 130.1 ppm. The two sets of equivalent aromatic CH carbons appear at approximately 129.8 ppm and 114.2 ppm.

-

Aliphatic Carbons: The methylene carbon of the ethoxy group (-OCH₂-) is deshielded by the adjacent oxygen and appears at around 63.3 ppm. The two methyl carbons are found in the upfield region of the spectrum. The aromatic methyl carbon (Ar-CH₃) resonates at approximately 20.4 ppm, while the terminal methyl carbon of the ethoxy group (-OCH₂CH₃) is the most shielded carbon, appearing at around 14.9 ppm.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the structure of this compound with labels corresponding to the assignments in the NMR data tables.

Caption: Structure of this compound with proton assignments.

Experimental Protocols

The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.

5.1 Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[5][6] Use a volume of approximately 0.6-0.7 mL.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm. Modern spectrometers can often reference the spectrum to the residual solvent peak.

-

Dissolution and Transfer: Dissolve the sample in the deuterated solvent within a small vial. Once fully dissolved, transfer the solution to a 5 mm NMR tube.

5.2 NMR Data Acquisition

-

Spectrometer Setup: The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion.

-

Tuning and Shimming: The probe must be tuned to the appropriate frequencies for ¹H and ¹³C. The magnetic field homogeneity should be optimized by shimming on the sample to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Angle: 30-90 degrees.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds. A longer delay is necessary for accurate integration in quantitative analysis.

-

Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets.

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds. Quaternary carbons have longer relaxation times and may require a longer delay for accurate observation.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.

-

5.3 Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift (e.g., 7.26 ppm for CDCl₃).

-

Integration: For ¹H NMR, integrate the area under each peak to determine the relative ratio of protons.

-

Peak Picking: Identify and label the chemical shift of each peak in both ¹H and ¹³C spectra.

This comprehensive guide provides the necessary spectral data and procedural information for the confident identification and structural verification of this compound using NMR spectroscopy.

References

- 1. Benzene, 1-ethoxy-4-methyl- | C9H12O | CID 73955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Benzene, 1-ethoxy-4-methyl- [webbook.nist.gov]

- 5. This compound(622-60-6) 1H NMR spectrum [chemicalbook.com]

- 6. This compound(622-60-6) 13C NMR spectrum [chemicalbook.com]

Unraveling the Molecular Blueprint: An In-depth Guide to the Mass Spectrometry Fragmentation of 4-Methylphenetole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-Methylphenetole (also known as 1-ethoxy-4-methylbenzene). Understanding the fragmentation behavior of this compound is critical for its unambiguous identification in complex matrices, a common requirement in pharmaceutical development, metabolism studies, and chemical analysis. This document details the primary fragmentation pathways, presents quantitative data from spectral analyses, and outlines the experimental protocols typically employed for such studies.

Core Fragmentation Data

The mass spectrum of this compound is characterized by a distinct pattern of fragment ions resulting from the energetic electron ionization process. The molecular ion and key fragments are summarized in the table below, providing a quantitative overview of its mass spectral signature.

| Fragment Ion | Mass-to-Charge Ratio (m/z) | Relative Intensity (%)[1] | Proposed Structure/Neutral Loss |

| [M]+• | 136 | 55.38 | Molecular Ion |

| [M-CH3]+ | 121 | Not prominently observed | Loss of a methyl radical |

| [M-C2H4]+• | 108 | 99.99 (Base Peak) | Loss of ethene via McLafferty-type rearrangement |

| [M-C2H5]+ | 107 | 75.07 | Loss of an ethyl radical |

| [C6H5O]+ | 93 | Not prominently observed | |

| [C7H7]+ | 91 | Not prominently observed | Tropylium ion |

| [C6H5]+ | 77 | 25.41 | Phenyl cation |

| [C6H6]+• | 78 | Not prominently observed | Benzene radical cation |

| [C5H5]+ | 65 | Not prominently observed | |

| [C4H3]+ | 51 | 12.5 | |

| [C2H3]+ | 27 | 28.10 |

Elucidation of the Fragmentation Pathway

The fragmentation of this compound under electron ionization follows characteristic pathways for aromatic ethers. The primary fragmentation events are alpha-cleavage and rearrangements, leading to the formation of stable ions. The most prominent fragmentation pathway involves a rearrangement reaction that results in the loss of a neutral ethene molecule, leading to the formation of the base peak at m/z 108.

References

An In-depth Technical Guide to the Solubility of 4-Methylphenetole in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylphenetole, also known as 1-ethoxy-4-methylbenzene or p-ethoxytoluene, is an organic compound with applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and fragrances. A thorough understanding of its solubility in common organic solvents is crucial for its effective use in synthesis, purification, and formulation processes.

This technical guide provides a comprehensive overview of the expected solubility of this compound, detailed experimental protocols for its determination, and logical frameworks to guide solvent selection. Due to the scarcity of published quantitative solubility data for this specific compound, this guide focuses on the principles governing its solubility and the methods to determine it experimentally.

Predicted Solubility Profile of this compound

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which suggests that substances with similar polarities and intermolecular forces are more likely to be miscible. This compound is a moderately polar molecule. Its structure consists of a nonpolar benzene ring and a methyl group, and a polar ether functional group. This dual character influences its solubility in different types of organic solvents.

Based on its structure, the following qualitative solubility profile in common organic solvents at ambient temperature is anticipated:

-

High Solubility is Expected in:

-

Ethers: Such as diethyl ether and tetrahydrofuran (THF), due to the presence of the same ether functional group, leading to favorable dipole-dipole interactions.

-

Aromatic Hydrocarbons: Such as toluene and benzene, due to the presence of the aromatic ring in this compound, allowing for π-π stacking interactions.

-

Chlorinated Solvents: Such as dichloromethane and chloroform.

-

-

Good to Moderate Solubility is Expected in:

-

Ketones: Like acetone and methyl ethyl ketone (MEK), which are polar aprotic solvents.

-

Esters: Such as ethyl acetate.

-

Alcohols: Including methanol, ethanol, and isopropanol. While the ether oxygen in this compound can act as a hydrogen bond acceptor, the absence of a hydrogen bond donor limits its interaction with protic solvents compared to other polar functional groups.

-

-

Low Solubility is Expected in:

-

Nonpolar Aliphatic Hydrocarbons: Such as hexane and cyclohexane. The polarity of the ether group in this compound will likely hinder its miscibility with these nonpolar solvents.

-

It is important to emphasize that these are predictions based on chemical principles.[1] Actual quantitative solubility data can only be obtained through experimental determination.

Quantitative Solubility Data

As of the date of this publication, a comprehensive and experimentally verified quantitative dataset for the solubility of this compound in a range of common organic solvents is not available in peer-reviewed literature or chemical databases. Researchers requiring precise solubility values for applications such as process design, crystallization, or formulation development are strongly encouraged to determine this data experimentally using the protocols outlined in the following section.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. Several methods can be employed, with the choice depending on factors such as the physical state of the solute and solvent, the expected solubility range, and the available analytical instrumentation.[2] The following are detailed methodologies for key experiments.

Isothermal Shake-Flask Method Coupled with Gravimetric Analysis

This is a classical and reliable method for determining the equilibrium solubility of a solute in a solvent.[3][4]

Principle: A saturated solution is prepared by equilibrating an excess amount of the solute with the solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined by gravimetric analysis.

Apparatus and Materials:

-

This compound (solute)

-

Organic solvent of interest

-

Thermostatically controlled shaker or water bath

-

Analytical balance (accurate to ±0.0001 g)

-

Glass vials or flasks with airtight seals

-

Syringe with a solvent-resistant filter (e.g., PTFE, 0.22 µm pore size)

-

Pre-weighed evaporation dishes or vials

-

Drying oven

Procedure:

-

Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed glass vial. The presence of undissolved solute is essential to ensure saturation.

-

Place the sealed vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from several hours to days. It is advisable to periodically analyze samples until a constant concentration is observed.

-

Once equilibrium is reached, allow the mixture to stand undisturbed at the constant temperature for a sufficient time to allow the excess solute to settle.

-

Carefully withdraw a known volume or mass of the clear supernatant (the saturated solution) using a syringe fitted with a filter to prevent any solid particles from being transferred.

-

Transfer the filtered saturated solution to a pre-weighed evaporation dish.

-

Weigh the evaporation dish with the solution to determine the mass of the saturated solution.

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent completely without causing degradation of the this compound. A vacuum oven is recommended to facilitate solvent removal at a lower temperature.

-

Once all the solvent has evaporated, cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is obtained.

-

The mass of the dissolved this compound is the final constant mass of the dish minus the initial mass of the empty dish.

Calculation: Solubility ( g/100 g solvent) = (Mass of dissolved this compound / Mass of solvent) x 100

Where:

-

Mass of solvent = (Mass of dish + solution) - (Mass of dish + dried solute)

Isothermal Shake-Flask Method Coupled with Spectroscopic or Chromatographic Analysis

For lower solubilities or when a more sensitive and high-throughput method is desired, the concentration of the saturated solution can be determined using analytical techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[5][6][7]

Principle: A saturated solution is prepared as described in the shake-flask method. The concentration of the solute in the filtered supernatant is then determined by comparing its analytical signal (absorbance or peak area) to a calibration curve prepared with standard solutions of known concentrations.

4.2.1 UV-Vis Spectrophotometry

Procedure:

-

Prepare a series of standard solutions of this compound in the solvent of interest with known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a calibration curve of absorbance versus concentration.

-

Prepare a saturated solution of this compound as described in the shake-flask method (Section 4.1, steps 1-5).

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

4.2.2 High-Performance Liquid Chromatography (HPLC)

Procedure:

-

Develop an HPLC method (including column, mobile phase, flow rate, and detection wavelength) that can effectively separate and quantify this compound.

-

Prepare a series of standard solutions of this compound in the solvent of interest with known concentrations.

-

Inject a fixed volume of each standard solution into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration.

-

Prepare a saturated solution of this compound as described in the shake-flask method (Section 4.1, steps 1-5).

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Inject a fixed volume of the diluted solution into the HPLC system and record the peak area.

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

Visualizations

The following diagrams illustrate the logical relationships in solubility prediction and the general workflow for experimental solubility determination.

Caption: Predicted Solubility of this compound Based on Solvent Polarity.

Caption: General Experimental Workflow for Solubility Determination.

References

4-Methylphenetole: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylphenetole, also known as 1-ethoxy-4-methylbenzene or p-ethoxytoluene, is an aromatic ether with applications in various research and development sectors, including as a building block in the synthesis of more complex molecules. This guide provides an in-depth overview of the safety and handling precautions necessary for the use of this compound in a laboratory setting. Adherence to these guidelines is crucial to ensure the safety of personnel and the integrity of experimental work.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its acute oral toxicity and its effects on skin, eyes, and aquatic life.

GHS Classification

The GHS classification for this compound is summarized in the table below.

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin irritation | Category 2 | H315: Causes skin irritation |

| Serious eye irritation | Category 2A | H319: Causes serious eye irritation |

| Hazardous to the aquatic environment, long-term hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects |

GHS Label Elements

The following pictograms, signal word, and precautionary statements are associated with this compound:

-

Pictogram:

-

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H412: Harmful to aquatic life with long lasting effects.

-

-

Precautionary Statements:

-

Prevention: P264, P270, P273, P280

-

Response: P301+P312, P302+P352, P305+P351+P338, P330, P332+P313, P337+P313, P362+P364

-

Storage: No specific storage precautionary statements are assigned.

-

Disposal: P501

-

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is essential for safe handling and storage.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O | [1][2] |

| Molecular Weight | 136.19 g/mol | [1][2] |

| Appearance | Colorless liquid | [3] |

| Odor | Sweet, floral | [2] |

| Boiling Point | 191.2 °C at 760 mmHg | [4][5] |

| Melting Point | Not available | |

| Flash Point | 70 °C (158 °F) - closed cup | [4][5] |

| Density | 0.931 g/cm³ | [4][5] |

| Solubility in Water | Insoluble | [3] |

| Vapor Pressure | Not available |

Toxicological Information

The primary route of acute toxicity for this compound is through ingestion. It is also an irritant to the skin and eyes.

Acute Toxicity

-

Dermal: Data not available.

-

Inhalation: Data not available.

Skin Corrosion/Irritation

Causes skin irritation.[7]

Serious Eye Damage/Eye Irritation

Causes serious eye irritation.[7]

Respiratory or Skin Sensitization

Data not available.

Germ Cell Mutagenicity

Data not available.

Carcinogenicity

Data not available.

Reproductive Toxicity

Data not available.

Specific Target Organ Toxicity (Single and Repeated Exposure)

Data not available.

Ecotoxicological Information

This compound is classified as harmful to aquatic life with long-lasting effects.[7]

| Toxicity Type | Species | Endpoint | Value |

| Acute Aquatic Toxicity | Fish, Daphnia, Algae | LC50/EC50 | Data not available |

Experimental Protocols for Safety Assessment

While specific experimental safety data for this compound is limited, the following OECD guidelines describe the standard methodologies for assessing the acute oral and aquatic toxicity of chemical substances.

OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method

This method is used to estimate the acute oral toxicity of a substance.[2][4][5][7][8]

Methodology:

-

Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the dose for the next step. The procedure is designed to classify the substance into a GHS acute toxicity category.

-

Animal Model: Typically, rats are used.

-

Dosing: The substance is administered orally by gavage. A starting dose of 300 mg/kg is often used if no prior information is available. Subsequent doses are increased or decreased based on the observed toxicity.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Endpoint: The test allows for the determination of the GHS hazard classification and an estimate of the LD50 value.

OECD Test Guideline 203: Fish, Acute Toxicity Test

This guideline outlines the procedure for determining the acute lethal toxicity of a substance to fish in freshwater.[1][6][9][10][11]

Methodology:

-

Principle: Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours.

-

Test Organisms: Commonly used species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).

-

Test Concentrations: A range of concentrations of the test substance is used, typically in a geometric series.

-

Observations: Mortality is recorded at 24, 48, 72, and 96 hours.

-

Endpoint: The 96-hour LC50 (the concentration that is lethal to 50% of the test fish) is calculated.

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure the stability of this compound.

-

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of vapor or mist.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from heat, sparks, and open flames.

-

Store away from incompatible materials such as strong oxidizing agents.

-

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

-

Eye/Face Protection: Chemical safety goggles or a face shield.

-

Skin Protection:

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Body Protection: A laboratory coat should be worn.

-

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

First Aid Measures

In case of exposure, follow these first aid procedures:

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: Carbon oxides are expected to be the primary hazardous decomposition products.

-

Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures

In the event of a spill or release, follow these procedures:

-

Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb with an inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.

Stability and Reactivity

-

Reactivity: No data available.

-

Chemical Stability: Stable under recommended storage conditions.

-

Possibility of Hazardous Reactions: No data available.

-

Conditions to Avoid: Heat, flames, and sparks.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, forms carbon oxides.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. The substance should be treated as hazardous waste.

Transport Information

This compound is not typically regulated as a dangerous good for transport. However, it is always best to consult the latest regulations from the relevant transport authorities (e.g., DOT, IATA, IMDG).

Visualizations

The following diagrams illustrate key safety workflows relevant to the handling of this compound.

Caption: General laboratory workflow for handling chemicals.

Caption: Chemical spill response workflow.

References

- 1. oecd.org [oecd.org]

- 2. oecd.org [oecd.org]

- 3. chembk.com [chembk.com]

- 4. oecd.org [oecd.org]

- 5. scribd.com [scribd.com]

- 6. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 7. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 8. researchgate.net [researchgate.net]

- 9. Acute toxicity of injected drugs and substances in fish [protocols.io]

- 10. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]

- 11. eurofins.com.au [eurofins.com.au]

Commercial Availability and Technical Guide for 4-Methylphenetole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Methylphenetole, a key aromatic ether compound. It covers its commercial availability from various suppliers, detailed experimental protocols for its synthesis and analysis, and relevant physicochemical properties. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of chemistry and drug development.

Commercial Availability

This compound, also known as 1-ethoxy-4-methylbenzene, is readily available from a range of chemical suppliers. The purity and price can vary between suppliers, and the compound is typically sold in various quantities to meet laboratory and industrial needs. Below is a summary of representative commercial sources and their offerings.

| Supplier | Purity | Quantity | Price (USD) | CAS Number |

| American Custom Chemicals Corporation | 95.00% | 100 g | $3,924.70 | 622-60-6 |

| 95.00% | 250 g | $7,610.70 | 622-60-6 | |

| 95.00% | 500 g | $10,292.90 | 622-60-6 | |

| Alfa Chemistry | ≥96% | Inquire for details | Inquire for details | 622-60-6 |

| Sigma-Aldrich | 96% | Inquire for details | Inquire for details | 622-60-6 |

It is important to note that prices are subject to change and may vary based on the supplier and the required quantity. Researchers are advised to contact the suppliers directly for the most current pricing and availability information.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.[1] These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value |

| Molecular Formula | C₉H₁₂O |

| Molecular Weight | 136.19 g/mol |

| CAS Number | 622-60-6 |

| Appearance | Liquid |

| Boiling Point | 191.2 °C at 760 mmHg |

| Density | 0.931 g/cm³ |

| Flash Point | 70 °C |

| Refractive Index | 1.491 |

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a widely used and effective method for the preparation of ethers.[2] In this procedure, this compound is synthesized from p-cresol and an ethyl halide in the presence of a base.

Materials:

-

p-cresol

-

Ethyl iodide (or ethyl bromide)

-

Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve p-cresol (1.0 eq) and a base such as powdered sodium hydroxide (1.2 eq) or potassium carbonate (1.5 eq) in a suitable anhydrous solvent like DMF or acetone.

-

Addition of Ethyl Halide: To the stirred solution, add ethyl iodide (1.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Analysis of this compound

The purity and identity of the synthesized this compound can be confirmed using various analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

Sample Preparation:

-

Dissolve a small amount of the this compound sample in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

-

If necessary, filter the sample to remove any particulate matter.

GC-MS Parameters (Typical):

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 split ratio)

-

Injection Volume: 1 µL

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold at 280 °C for 5 minutes

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-400

The resulting total ion chromatogram (TIC) will show a peak corresponding to this compound, and the mass spectrum of this peak can be used to confirm its identity by comparing it with a reference spectrum.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound.

Sample Preparation:

-

Dissolve approximately 10-20 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

Expected ¹H NMR Spectral Data (in CDCl₃):

-

A triplet corresponding to the methyl protons of the ethoxy group (-OCH₂CH ₃).

-

A quartet corresponding to the methylene protons of the ethoxy group (-OCH ₂CH₃).

-

A singlet for the methyl protons on the aromatic ring (Ar-CH ₃).

-

Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.

Expected ¹³C NMR Spectral Data (in CDCl₃):

-

Signals for the two carbons of the ethyl group.

-

A signal for the methyl carbon attached to the aromatic ring.

-

Four signals for the aromatic carbons, taking into account the symmetry of the molecule.

References

Methodological & Application

Application Notes and Protocols for the Use of 4-Methylphenetole as an Internal Standard in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. The accuracy and reliability of quantitative GC-MS analysis are significantly enhanced by the use of an internal standard (IS). An ideal internal standard is a compound that is chemically similar to the analyte of interest but is not naturally present in the sample. It is added in a known concentration to both the sample and calibration standards to correct for variations in sample preparation, injection volume, and instrument response.

This document provides detailed application notes and protocols for the proposed use of 4-Methylphenetole (also known as 1-ethoxy-4-methylbenzene) as an internal standard in GC-MS analysis. Due to its chemical properties, this compound is a suitable candidate for the quantification of various aromatic and volatile organic compounds.

Properties of this compound

This compound is an aromatic ether with properties that make it a promising internal standard for GC-MS analysis.

| Property | Value |

| Chemical Formula | C₉H₁₂O |

| Molecular Weight | 136.19 g/mol [1] |

| Boiling Point | 191.2°C at 760 mmHg[2] |

| Flash Point | 70°C[2] |

| Density | 0.931 g/cm³[2] |

| IUPAC Name | 1-ethoxy-4-methylbenzene[1] |

| CAS Number | 622-60-6[1][2] |

Its volatility is appropriate for a wide range of GC applications, and its aromatic nature makes it chemically similar to many common analytes in fields such as environmental analysis, flavor and fragrance chemistry, and metabolomics.[3]

General Workflow for GC-MS Analysis with an Internal Standard

The use of an internal standard is integrated into the entire analytical workflow, from sample preparation to data analysis. The following diagram illustrates the typical steps involved.

Caption: General workflow for quantitative GC-MS analysis using an internal standard.

Experimental Protocols

The following are representative protocols for the use of this compound as an internal standard in GC-MS analysis. These should be considered as starting points and may require optimization for specific applications and sample matrices.

Protocol 1: Liquid-Liquid Extraction (LLE) for Semi-Volatile Organic Compounds in Aqueous Samples

This protocol is suitable for the analysis of semi-volatile organic compounds, such as pesticides or industrial pollutants, in water samples.

1. Materials and Reagents

-

Sample: 100 mL of water sample

-

Internal Standard (IS) Stock Solution: 100 µg/mL this compound in methanol

-

Extraction Solvent: Dichloromethane (DCM), GC grade

-

Drying Agent: Anhydrous sodium sulfate

-

GC Vials: 2 mL amber glass vials with PTFE/silicone septa

2. Sample Preparation

-

Measure 100 mL of the water sample into a 250 mL separatory funnel.

-

Spike the sample with 50 µL of the 100 µg/mL this compound IS stock solution to achieve a final concentration of 50 ng/mL.

-

Add 20 mL of dichloromethane to the separatory funnel.

-

Shake vigorously for 2 minutes, periodically venting the pressure.

-

Allow the layers to separate for 10 minutes.

-

Drain the lower organic layer (DCM) into a clean flask.

-

Repeat the extraction with a fresh 20 mL portion of DCM and combine the organic extracts.

-

Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

-

Concentrate the extract to approximately 0.5 mL under a gentle stream of nitrogen.

-

Transfer the final extract to a 2 mL GC vial for analysis.

3. Calibration Standards

-

Prepare a series of calibration standards in a clean matrix (e.g., deionized water) with concentrations of the target analyte(s) spanning the expected sample concentration range.

-

Spike each calibration standard with the same amount of this compound IS as the samples (50 ng/mL).

-

Process the calibration standards using the same LLE procedure as the samples.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Flavor Compounds in Beverages

This protocol is suitable for the analysis of volatile organic compounds (VOCs), such as flavor and fragrance compounds, in liquid matrices like fruit juice or wine.

1. Materials and Reagents

-

Sample: 5 mL of beverage sample

-

Internal Standard (IS) Stock Solution: 100 µg/mL this compound in methanol

-

Salt: Sodium chloride (NaCl)

-

SPME Fiber: e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

-

GC Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

2. Sample Preparation

-

Pipette 5 mL of the beverage sample into a 20 mL headspace vial.

-

Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample, which aids in the partitioning of volatile analytes into the headspace.

-

Spike the sample with a known amount of the this compound IS stock solution to achieve a final concentration of, for example, 50 ng/mL.[3]

-

Immediately seal the vial.

-

Incubate the vial at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow for equilibration of the analytes between the sample and the headspace.

-

Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

-

Retract the fiber and introduce it into the GC inlet for thermal desorption and analysis.

3. Calibration Standards

-

Prepare calibration standards in a matrix that mimics the sample (e.g., a model wine or juice).

-

Spike each standard with the target analytes and the same concentration of this compound IS as the samples.

-

Analyze the calibration standards using the same HS-SPME procedure.

GC-MS Instrumentation and Conditions

The following are general GC-MS parameters that can be used as a starting point. Optimization will be necessary for specific analytes and applications.

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column[4] |

| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations), 1 µL injection volume[4] |

| Injector Temperature | 250°C |

| Oven Temperature Program | Initial temperature: 60°C, hold for 2 minutes. Ramp: 10°C/min to 280°C, hold for 5 minutes.[5] |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| MS Source Temperature | 230°C |

| MS Quadrupole Temp. | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Full Scan (m/z 40-450) for qualitative analysis and identification. Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity. |

Quantitative Data and Expected Performance

When using this compound as an internal standard, the following performance characteristics can be expected from a validated GC-MS method. The specific values will depend on the analyte, matrix, and instrumentation.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Ion (M+) | m/z 136 |

| Major Fragment Ions | m/z 108, 107, 91, 77[1] |

| Quantification Ion (SIM) | m/z 108 (or 136) |

| Qualifier Ion 1 (SIM) | m/z 136 (or 107) |

| Qualifier Ion 2 (SIM) | m/z 91 |

Table 2: Expected Method Validation Parameters

| Parameter | Expected Performance |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | Analyte and matrix dependent, typically in the low ng/mL to pg/mL range in SIM mode. |

| Limit of Quantification (LOQ) | Analyte and matrix dependent, typically in the low ng/mL range in SIM mode. |

| Precision (%RSD) | Intra-day: < 10%; Inter-day: < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Detailed Experimental Workflow for a Specific Application

The following diagram illustrates a more detailed workflow for the quantification of a hypothetical target analyte, "Analyte X," in a soil sample using this compound as an internal standard.

Caption: Detailed workflow for the analysis of a specific analyte in a solid matrix.

Conclusion

This compound possesses the necessary chemical and physical properties to serve as a reliable internal standard for the quantitative analysis of a variety of volatile and semi-volatile organic compounds by GC-MS. Its distinct mass spectrum and appropriate volatility allow for effective separation and detection without interfering with many common analytes. The protocols and data presented here provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate robust quantitative methods using this compound as an internal standard. As with any analytical method, optimization and validation are crucial to ensure data quality and reliability for specific applications.

References

Application Note: Derivatization of 4-Methylphenetole for Enhanced HPLC-UV Analysis

Introduction

4-Methylphenetole (p-ethoxytoluene) is an aromatic ether that may require sensitive quantification in various matrices, including in drug development processes where it might be a starting material, intermediate, or impurity. Direct analysis of this compound by High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection can be challenging due to its moderate UV absorbance and potential for co-elution with other non-polar compounds. To overcome these limitations, pre-column derivatization can be employed to enhance its detectability and improve chromatographic separation.

This application note provides a detailed protocol for the derivatization of the hydroxyl group of 4-methyl-phenol (p-cresol), a closely related compound, using 4-nitrobenzoyl chloride (4-NB-Cl) as a chromophoric labeling agent. The resulting ester derivative exhibits strong UV absorbance, allowing for sensitive detection at higher wavelengths, thereby improving selectivity and reducing interference from matrix components. While this compound itself lacks a reactive hydroxyl group for this specific derivatization, this protocol is directly applicable to its potential precursor or related phenolic impurities. The derivatization chemically modifies a compound to create a new one with properties suitable for HPLC analysis, enhancing detectability.[1][2][3]

Principle of Derivatization

The derivatization process involves the reaction of a phenolic hydroxyl group with an acyl chloride, in this case, 4-nitrobenzoyl chloride.[4] The reaction is a nucleophilic acyl substitution where the phenoxide ion attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a stable ester derivative and hydrochloric acid. The reaction is typically carried out in a basic medium to facilitate the formation of the more nucleophilic phenoxide ion and to neutralize the HCl byproduct.[5] The addition of the 4-nitrophenyl group introduces a strong chromophore into the molecule, significantly increasing its molar absorptivity and shifting the absorption maximum to a more favorable wavelength for HPLC-UV detection.

Experimental Protocols

Reagents and Materials

-

This compound standard

-

4-Methylphenol (p-cresol) standard (for protocol validation)

-

4-Nitrobenzoyl chloride (4-NB-Cl), 98% purity

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Sodium bicarbonate (NaHCO₃)

-

Borate buffer (0.1 M, pH 8.5)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Microcentrifuge tubes or autosampler vials

-

Vortex mixer

-

Heating block or water bath

Standard Solution Preparation

-

Stock Standard (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-methylphenol in 10 mL of acetonitrile.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL.

Derivatization Protocol with 4-Nitrobenzoyl Chloride

This protocol is adapted from a method for the derivatization of phenols.[4][6][7]

-

Sample Preparation: In a microcentrifuge tube, place 100 µL of the sample or working standard solution.

-

pH Adjustment: Add 100 µL of 0.1 M borate buffer (pH 8.5). Vortex for 10 seconds.[4][6][7]

-

Addition of Derivatizing Agent: Add 100 µL of a 2 mg/mL solution of 4-nitrobenzoyl chloride in acetonitrile.[4][7]

-

Reaction: Immediately vortex the mixture for 1 minute and then incubate at 50°C for 1 minute in a heating block or water bath.[4][6][7]

-

Reaction Quenching (optional): The reaction can be stopped by adding a small amount of an aqueous acid, but for direct injection, this is often not necessary as the excess reagent will elute separately during the HPLC run.

-

Injection: An aliquot of the reaction mixture (e.g., 50 µL) is injected directly into the HPLC system.[4][7]

HPLC-UV Analysis Conditions